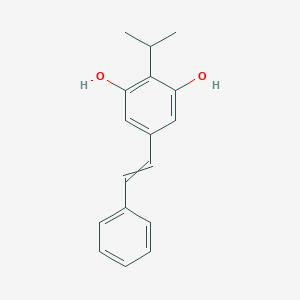
1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)-
Descripción general
Descripción
1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)-, also known as 2-Isopropyl-5-[(E)-2-phenylvinyl]-1,3-benzenediol, is a chemical compound with the molecular formula C17H18O2 . It has a molecular weight of 254.32400 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- are as follows :Aplicaciones Científicas De Investigación
Application in Organic Chemistry
Field
Methods of Application
The compound is obtained from 5-formyl-1-methyl (or benzyl)indolines via the Grignard reaction with benzyl-magnesium chloride and subsequent dehydration .
Results or Outcomes
The dehydrogenation of 5-(2-Phenylethenyl)indolines leads to the formation of the corresponding compounds of the indole series .
Application in Pharmacology
Field
Methods of Application
The structures of these compounds were unambiguously elucidated on the basis of 1D and 2D NMR spectra as well as by HRESIMS data .
Results or Outcomes
These compounds were tested for acetylcholinesterase (AChE) inhibitory activity and cytotoxic activity against human myeloid leukemia cell line (K562). However, none of the compounds displayed AChE inhibitory activity at a concentration of 50 µg mL −1 or cytotoxic activity against K562 cell line .
Application in Spectroscopic Characterization and Antimicrobial Activity
Field
Methods of Application
Experimental vibrational frequencies were compared with scaled ones. The reactivity sites were determined using average localized ionization analysis (ALIE), electron localized function (ELF), localized orbital locator (LOL), reduced density gradient (RDG), Fukui functions, and frontier molecular orbital (FMO). Noncovalent interaction (NCI) method was used to investigate the hydrogen bond interaction, steric effect, and Vander Walls interaction .
Results or Outcomes
Molecular docking simulations were employed to determine the specific atom inside the molecules that exhibits a preference for binding with protein. The parameters for the molecular electrostatic potential (MESP) and global reactivity descriptors were also determined. The thermodynamic characteristics were determined through calculations employing the B3LYP/cc-pVDZ basis set. Antimicrobial activity was carried out using five different microorganisms like Escherichia coli, Streptococcus pneumoniae, Staphylococcus aureus, Klebsiella pneumoniae, and Candida albicans .
Application in the Extraction of Agarwood
Field
Methods of Application
The structures of these compounds were unambiguously elucidated on the basis of 1D and 2D NMR spectra .
Results or Outcomes
The extraction resulted in the isolation of two new 2-(2-phenylethyl)chromone derivatives .
Application in the Synthesis of Indole Derivatives
Methods of Application
These compounds are obtained from 5-formyl-1-methyl (or benzyl)indolines via the Grignard reaction with benzyl-magnesium chloride and subsequent dehydration .
Results or Outcomes
Application in Antifungal Activity
Summary of the Application
Phenolic compounds, the most widely distributed class of natural products in plants, show several biological properties including antifungal activity . Phenolics contained in grapes can be classified into two main groups, flavonoids and non-flavonoids compounds .
Methods of Application
Variability and yield extraction of phenolic and polyphenolic compounds from different matrices of Vitis vinifera depends on cultivar, climate, soil condition, and process technology .
Results or Outcomes
This review provides useful information for the application of V. vinifera phenolics in the field of antifungals for human use .
Safety And Hazards
The safety data sheet (SDS) for 1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- provides some information on safety measures . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary. If the chemical comes into contact with the skin, wash off with soap and plenty of water. If it comes into contact with the eyes, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water and do not induce vomiting. Always seek medical attention in case of exposure.
Propiedades
IUPAC Name |
5-(2-phenylethenyl)-2-propan-2-ylbenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12(2)17-15(18)10-14(11-16(17)19)9-8-13-6-4-3-5-7-13/h3-12,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISJNXNHJRQYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzenediol, 2-(1-methylethyl)-5-(2-phenylethenyl)- | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


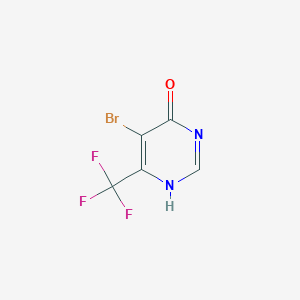
![1,4,8-Tris-(4-methylphenyl)sulfonyl-11-[[4-[[4,8,11-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradec-1-yl]methyl]phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane](/img/structure/B173105.png)
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]ethenyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B173108.png)
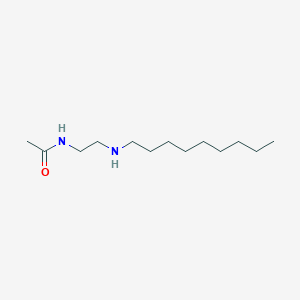
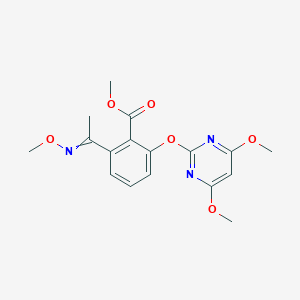

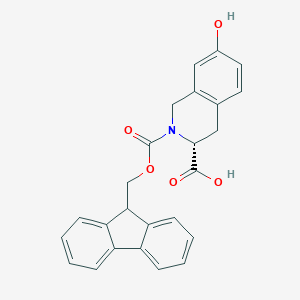
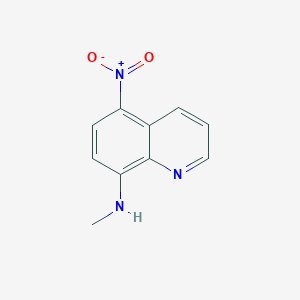
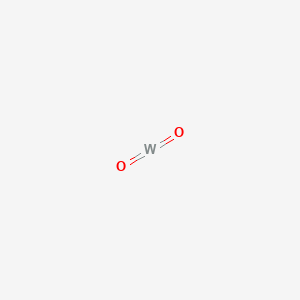

![[(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B173133.png)
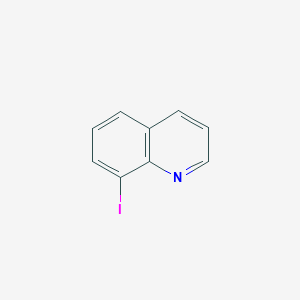
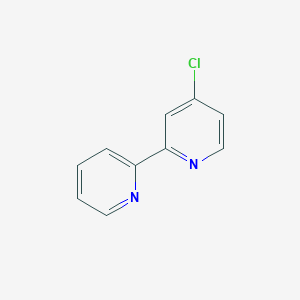
![7-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B173144.png)